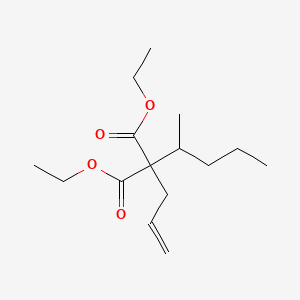
Diethyl (1-methylbutyl)allylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-methylbutyl)allylmalonate is a useful research compound. Its molecular formula is C15H26O4 and its molecular weight is 270.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Synthesis of Pharmaceuticals
Diethyl (1-methylbutyl)allylmalonate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of barbiturates, a class of drugs that act as central nervous system depressants. For example, 5-Ethyl-5-(1-methylbutyl)barbiturate (Nembutal®), a well-known anesthetic and sedative, can be synthesized from this compound through a condensation reaction with urea in the presence of sodium ethoxide .
1.2 Anticonvulsant and Analgesic Properties
Research indicates that derivatives of malonic acid esters, including this compound, exhibit anticonvulsant properties. Compounds derived from this malonate have been explored for their potential use in treating epilepsy and other neurological disorders . The ability to modify the structure of malonic esters allows for the development of new drugs with enhanced efficacy and reduced side effects.
Agrochemical Applications
2.1 Pesticide Synthesis
This compound is also employed in the synthesis of various pesticides. Its derivatives are used to create compounds that target specific pests while minimizing harm to beneficial organisms. For instance, the synthesis of herbicides such as sethoxydim involves using diethyl malonate as a precursor . This application underscores the compound's importance in agricultural chemistry.
Organic Synthesis
3.1 Malonic Ester Synthesis
The compound plays a pivotal role in malonic ester synthesis, which is fundamental in organic chemistry for constructing complex molecules. The reactivity of this compound allows it to undergo alkylation reactions, leading to the formation of various substituted malonic esters . This versatility makes it an essential building block for synthesizing a wide array of organic compounds.
3.2 Catalysis and Reaction Mechanisms
Research has demonstrated that this compound can act as a catalyst or reactant in various organic reactions, enhancing reaction rates and yields . The ability to modify its structure enables chemists to tailor reactions for specific outcomes, further expanding its utility in synthetic organic chemistry.
Case Studies and Research Findings
Propriétés
Numéro CAS |
6285-59-2 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
diethyl 2-pentan-2-yl-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C15H26O4/c1-6-10-12(5)15(11-7-2,13(16)18-8-3)14(17)19-9-4/h7,12H,2,6,8-11H2,1,3-5H3 |
Clé InChI |
VTRMVPBHEGUYBA-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC |
SMILES canonique |
CCCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC |
Key on ui other cas no. |
22328-93-4 6285-59-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















